1-(2-bromoprop-2-en-1-yl)-2-undecyl-1H-benzimidazole
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Overview
Description
1-(2-BROMOPROP-2-EN-1-YL)-2-UNDECYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-BROMOPROP-2-EN-1-YL)-2-UNDECYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Bromopropenyl Group: The bromopropenyl group can be introduced via a halogenation reaction, where a propenyl group is brominated using reagents like N-bromosuccinimide (NBS).
Attachment of the Undecyl Chain: The undecyl chain can be attached through alkylation reactions, using alkyl halides under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-BROMOPROP-2-EN-1-YL)-2-UNDECYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromopropenyl group.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-BROMOPROP-2-EN-1-YL)-2-UNDECYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its benzodiazole core, which is known for various pharmacological activities.
Biological Studies: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-BROMOPROP-2-EN-1-YL)-2-UNDECYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzodiazole core can bind to various enzymes and receptors, modulating their activity. The bromopropenyl group may also participate in covalent bonding with target molecules, enhancing the compound’s biological effects. The undecyl chain contributes to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
1-(2-BROMOPROP-2-EN-1-YL)-2-UNDECYL-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:
1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE: Lacks the undecyl chain, resulting in different lipophilicity and biological activity.
1-(2-BROMOPROP-2-EN-1-YL)-2-BUTYL-1H-1,3-BENZODIAZOLE: Contains a shorter alkyl chain, affecting its chemical properties and applications.
Properties
Molecular Formula |
C21H31BrN2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-undecylbenzimidazole |
InChI |
InChI=1S/C21H31BrN2/c1-3-4-5-6-7-8-9-10-11-16-21-23-19-14-12-13-15-20(19)24(21)17-18(2)22/h12-15H,2-11,16-17H2,1H3 |
InChI Key |
WYENPBYZYNTIFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)Br |
Origin of Product |
United States |
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